Cas no 72558-82-8 (Ceftazidime)
Ceftazidime Chemical and Physical Properties
Names and Identifiers
-
- Ceftazidime
- 1-[[(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino] acetyl] amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0] oct-2-en-3-yl]methyl]pyridinum hydroxide inner salt
- Ceftazidime with Sodium Carbonate
- GR20263
- Ceftazidine
- 1-[[(6R,7R )-7-[ 2-( 2 - amino- 4- thiazolyl ) glyoxylamido ]-2-carbox-8--oxo-5-thia-1 -azabicyclo [ 4. 2, 0 ] oct-2-en-3-yl] methyl ] pyridinium hydroxide inner salt 72-( Z)-[o-( 1-carboxy-l-methylethyl) oxime]
- Biotum
- caftazidime
- caz
- cephthazidime
- Ceptaz
- Fortam
- Fortaz
- Fortum
- Panzid
- sn401
- CAZ (contains ca. 10% Na2CO3)
- (6S,7S)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-
- Cefprozil, Antibiotic for Culture Media Use Only
- E-Ceftazidime
- AB00513848
- C06889
- HY-B0593
- Ceftazidime (TN)
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino}-8-oxo-3-(pyridinium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- A839420
- NSC-759260
- SCHEMBL36849
- CHEMBL44354
- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino}-3-(pyridinium-1-ylmethyl)-3,4-didehydrocepham-4-carboxylate
- DB00438
- ceftazidima
- (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate(containsca.10%Na2CO3)
- CEFTAZIDIME (ARGININE FORMULATION)
- J01DD07
- Pentacef
- AKOS015951273
- Fortaz (TN)
- CHEBI:3508
- 1-{[(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-carboxy-1-methylethoxy)imino]acetamido]-2-carboxylato-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl}pyridin-1-ium
- GR 20263
- D07654
- Tazidime
- BIDD:GT0734
- CCG-269983
- Ceftazidime anhydrous
- LY-139381
- NCGC00179584-05
- 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- HMS2090M13
- Q-200811
- (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (contains ca. 10% Na2CO3)
- AB00513848-02
- (6R,7R)-7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- EN300-22411480
- ceftazidimum
- 72558-82-8
- DTXSID5022770
- (6R,7R)-7-({(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl}amino)-8-oxo-3-(pyridinium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- BDBM50420259
- Tazicef
- GR-20263
- Ceptaz (TN)
- 78439-06-2
- (6R,7R)-7-((E)-2-(2-Aminothiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; Ceftazidime Impurity B
-
- MDL: MFCD00072034
- Inchi: 1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13-/t14-,18-/m1/s1
- InChI Key: ORFOPKXBNMVMKC-DWVKKRMSSA-N
- SMILES: S1CC(C[N+]2C=CC=CC=2)=C(C(=O)[O-])N2C([C@H]([C@@H]12)NC(/C(/C1=CSC(N)=N1)=N\OC(C(=O)O)(C)C)=O)=O
Computed Properties
- Exact Mass: 546.09900
- Monoisotopic Mass: 546.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 37
- Rotatable Bond Count: 8
- Complexity: 1020
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 245
Experimental Properties
- Color/Form: Colorless crystals or white powder.
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Solubility: In vitro: DMSO solubility ≥ 46 mg/ml (84.16 mm) * "≥" means soluble, but saturation unknown
- Stability/Shelf Life: Stable, but keep refrigerated. Incompatible with strong oxidizing agents, nitric acid, permanganates, peroxides.
- PSA: 244.76000
- LogP: -0.38920
- Solubility: Slightly soluble in water or methanol, insoluble in acetone or chloroform. The product is effervescent and dissolved in water to produce clarity
- Vapor Pressure: No data available
- Merck: 1946
Ceftazidime Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H317-H334
- Warning Statement: P261-P272-P280-P284-P302+P352+P333+P313+P362+P364-P304+P340+P342+P311-P501
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:UU2225000
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- PackingGroup:Ⅲ
- Storage Condition:4°C, protect from light
Ceftazidime Pricemore >>
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| ChemScence | CS-2810-500mg |
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Ceftazidime Suppliers
Ceftazidime Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Ceftazidime
Introduction to Ceftazidime (CAS No: 72558-82-8) in Modern Pharmaceutical Research
Ceftazidime, identified by its Chemical Abstracts Service (CAS) number 72558-82-8, is a significant β-lactam antibiotic belonging to the third-generation cephalosporin class. This compound has garnered considerable attention in the field of infectious diseases due to its broad-spectrum activity against Gram-negative bacteria, making it a cornerstone in the treatment of severe infections. The structural and pharmacological properties of Ceftazidime have been extensively studied, leading to its widespread use in clinical settings and ongoing research into its mechanisms of action and potential applications.
The chemical structure of Ceftazidime features a 7-α-aminocephalosporanic acid moiety substituted with a thiazide ring and an acylamino group at the 3-position. This configuration enhances its stability against many β-lactamase enzymes produced by resistant bacteria, which is a critical factor in its efficacy. The molecule’s ability to penetrate bacterial cell walls effectively contributes to its potent antibacterial activity. In recent years, the development of resistance mechanisms against Ceftazidime has prompted researchers to explore combination therapies and novel derivatives that could overcome these challenges.
Recent advancements in the study of Ceftazidime have focused on its role in treating multidrug-resistant infections, particularly those caused by organisms such as *Pseudomonas aeruginosa* and *Klebsiella pneumoniae*. Clinical trials have demonstrated its efficacy in hospital-acquired infections, where resistance patterns often dictate treatment strategies. The compound’s ability to reach high concentrations in various body fluids, including cerebrospinal fluid, makes it particularly valuable in treating infections involving the central nervous system.
The pharmacokinetic profile of Ceftazidime is another area of active investigation. Its relatively short half-life necessitates frequent dosing, which can be challenging for patients with renal impairment. Researchers are exploring modified-release formulations and alternative dosing regimens to improve patient compliance and therapeutic outcomes. Additionally, studies have examined the impact of Ceftazidime on gut microbiota, revealing potential side effects related to dysbiosis that may influence long-term patient health.
In the realm of drug discovery, modifications to the Ceftazidime scaffold have led to the development of newer antibiotics with enhanced properties. For instance, research into fluorinated analogs has shown promise in increasing bioavailability and reducing susceptibility to degradation by bacterial enzymes. These derivatives are being tested in preclinical studies to evaluate their potential as next-generation antibiotics capable of addressing emerging resistant strains.
The role of Ceftazidime in global health initiatives cannot be overstated. Its affordability and proven efficacy make it a critical component in antibiotic stewardship programs worldwide. Efforts to optimize its use through rational drug design and surveillance of resistance patterns are essential for maintaining its effectiveness in the face of evolving bacterial threats. Collaborative research efforts involving academia, industry, and healthcare providers are vital for ensuring that Ceftazidime remains a reliable therapeutic option for patients globally.
Future directions in Ceftazidime research include exploring its potential applications beyond traditional antibiotic therapy. Preliminary studies suggest that it may have anti-inflammatory properties, which could be leveraged in treating conditions associated with chronic inflammation. Furthermore, investigations into synergistic combinations with other agents, such as phage therapy or immunomodulators, may open new avenues for managing complex infections.
The synthesis and characterization of novel derivatives of Ceftazidime continue to be a focal point for medicinal chemists. Advances in computational chemistry and high-throughput screening techniques have accelerated the discovery process, enabling rapid identification of compounds with improved pharmacological profiles. These innovations hold the promise of expanding the therapeutic arsenal against resistant pathogens while minimizing adverse effects.
In conclusion, Ceftazidime (CAS No: 72558-82-8) remains a vital antibiotic with significant contributions to modern medicine. Its broad-spectrum activity, combined with ongoing research into resistance mechanisms and novel applications, ensures its continued relevance in addressing global health challenges. As bacterial resistance evolves, the development of innovative strategies—such as combination therapies and drug modifications—will be essential for sustaining its efficacy and expanding its therapeutic potential.
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